Oxetane-3-carbohydrazide
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Overview
Description
Oxetane-3-carbohydrazide is a chemical compound that features a four-membered oxetane ring with a carbohydrazide functional group. The oxetane ring is known for its high ring strain and unique reactivity, making it an interesting subject for chemical research and industrial applications. The carbohydrazide group adds further versatility to the compound, allowing it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane-3-carbohydrazide typically involves the formation of the oxetane ring followed by the introduction of the carbohydrazide group. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. Another method involves the intramolecular cyclization of epoxides under acidic or basic conditions.
For the introduction of the carbohydrazide group, the oxetane ring can be functionalized with a hydrazine derivative. This can be achieved through nucleophilic substitution reactions where the oxetane ring is first activated by a leaving group, followed by the addition of hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxetane-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups like amines.
Substitution: Nucleophilic substitution reactions can replace the carbohydrazide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxetane-3-carboxylic acid derivatives, amines, and various substituted oxetane compounds.
Scientific Research Applications
Oxetane-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxetane-3-carbohydrazide involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-carboxylic acid: Similar in structure but lacks the carbohydrazide group.
Azetidine-3-carbohydrazide: Contains a four-membered ring with a nitrogen atom instead of oxygen.
Tetrahydrofuran-3-carbohydrazide: Features a five-membered ring with an oxygen atom.
Uniqueness
Oxetane-3-carbohydrazide is unique due to the combination of the highly strained oxetane ring and the versatile carbohydrazide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H8N2O2 |
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Molecular Weight |
116.12 g/mol |
IUPAC Name |
oxetane-3-carbohydrazide |
InChI |
InChI=1S/C4H8N2O2/c5-6-4(7)3-1-8-2-3/h3H,1-2,5H2,(H,6,7) |
InChI Key |
MKYUXZZXOHOWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(=O)NN |
Origin of Product |
United States |
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